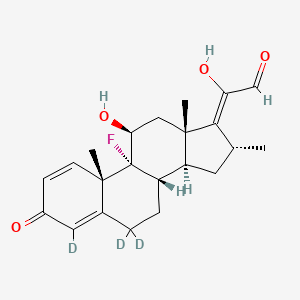

Dexamethasone-delta17,20 21-aldehyde-d3

Description

Contextualization of Dexamethasone (B1670325) and its Structural Analogs in Glucocorticoid Research

Dexamethasone is a potent synthetic glucocorticoid with well-established anti-inflammatory and immunosuppressive properties. rcsb.org Its mechanism of action involves binding to the glucocorticoid receptor, which in turn modulates the expression of a wide array of genes. rcsb.org The structural framework of dexamethasone has served as a scaffold for the development of numerous analogs, each designed to refine its therapeutic properties or to serve as research probes to better understand glucocorticoid receptor interactions and signaling pathways. These analogs, through modifications to the steroid's core structure, have helped to delineate the structure-activity relationships that govern glucocorticoid potency and function. nih.gov

The metabolism of dexamethasone is a complex process that leads to a variety of derivatives, some of which retain biological activity while others are destined for excretion. nih.govnih.gov Understanding the metabolic fate of dexamethasone is crucial for a complete picture of its pharmacological profile. Research into its structural analogs continues to provide insights into designing more selective and effective glucocorticoids. nih.gov

Significance of Corticosteroid 17,20 21-Aldehydes as Key Chemical and Metabolic Intermediates

Within the metabolic cascade of corticosteroids, the formation of aldehyde intermediates is a critical step. Specifically, corticosteroid 17,20 21-aldehydes are recognized as important metabolic and degradation intermediates. pharmaffiliates.com Dexamethasone-delta17,20 21-aldehyde is one such intermediate, representing a transient state in the biotransformation of the parent dexamethasone molecule. pharmaffiliates.com The formation of this enol aldehyde is a step in the pathway of dexamethasone's degradation and metabolism. pharmaffiliates.com The study of these intermediates is essential for a comprehensive understanding of the full lifecycle of a corticosteroid within a biological system, from its initial activity to its eventual clearance.

Role of Stable Isotope Labeling in Modern Chemical and Biochemical Investigations of Complex Molecules

Stable isotope labeling, particularly with deuterium (B1214612) (a stable isotope of hydrogen), is a powerful technique in modern analytical chemistry and biochemistry. nih.gov The introduction of deuterium into a molecule creates a "heavy" version of that compound, which is chemically identical to its "light" counterpart but can be distinguished by its mass. nih.gov This mass difference is the cornerstone of its utility in mass spectrometry-based analytical methods.

In the context of corticosteroid research, deuterated standards, such as Dexamethasone-delta17,20 21-aldehyde-d3, are invaluable. They are frequently used as internal standards in quantitative analyses, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net The use of a deuterated internal standard allows for the precise quantification of the corresponding non-deuterated analyte in a complex biological matrix, such as plasma or urine. nih.govresearchgate.net This is because the deuterated standard behaves almost identically to the analyte during sample preparation, extraction, and chromatographic separation, thus correcting for any loss or variation during the analytical process. researchgate.net This leads to highly accurate and reliable measurements, which are critical for pharmacokinetic studies, metabolic profiling, and clinical diagnostics. nih.govmdpi.com

Data Tables

Table 1: Chemical Properties of Dexamethasone-delta17,20 21-aldehyde and its Deuterated Analog

| Property | Dexamethasone-delta17,20 21-aldehyde | This compound |

| Molecular Formula | C22H27FO4 | C22H24D3FO4 |

| Molecular Weight | 374.45 g/mol | 377.46 g/mol |

| CAS Number | 6762-51-2 | Not Available |

| Synonyms | Dexamethasone-17(20)-enol-21-aldehyde | Labeled Dexamethasone-17,20 21-Aldehyde |

Structure

3D Structure

Properties

Molecular Formula |

C22H27FO4 |

|---|---|

Molecular Weight |

377.5 g/mol |

IUPAC Name |

(2Z)-2-hydroxy-2-[(8S,9R,10S,11S,13S,14S,16R)-4,6,6-trideuterio-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-17-ylidene]acetaldehyde |

InChI |

InChI=1S/C22H27FO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-21(13,3)22(15,23)18(27)10-20(16,2)19(12)17(26)11-24/h6-7,9,11-12,15-16,18,26-27H,4-5,8,10H2,1-3H3/b19-17-/t12-,15+,16+,18+,20+,21+,22+/m1/s1/i4D2,9D |

InChI Key |

TYYMPHSFTLTHRI-UHUSLPRKSA-N |

Isomeric SMILES |

[2H]C1=C2[C@](C=CC1=O)([C@]3([C@H](C[C@]\4([C@H]([C@@H]3CC2([2H])[2H])C[C@H](/C4=C(\C=O)/O)C)C)O)F)C |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1=C(C=O)O)C)O)F)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Dexamethasone Delta17,20 21 Aldehyde D3

Elucidation of Reaction Mechanisms for Corticosteroid 17,20 21-Aldehyde Formation

The formation of the 17(20)-enol-21-aldehyde side chain from the 17α,21-dihydroxy-20-keto functionality is a key transformation for a class of corticosteroids that includes dexamethasone (B1670325). nih.govgoogle.com This conversion can be achieved through several pathways, each with distinct mechanisms and reaction conditions.

Acid-Catalyzed Beta-Elimination: Mattox Rearrangement Pathways

The Mattox rearrangement is a well-established acid-catalyzed reaction that converts corticosteroids with a 1,3-dihydroxyacetone (B48652) side chain into their corresponding Δ17(20)-enol aldehydes. nih.govresearchgate.netlookchem.com This process involves a beta-elimination of water from the side chain on the D-ring of the steroid. nih.gov Using a corticosteroid like betamethasone (B1666872) or dexamethasone as a model, the reaction is typically catalyzed by strong acids such as sulfuric acid or methanolic HCl, or weaker acids like acetic acid. lookchem.com The mechanism proceeds through a presumed enol intermediate, which then undergoes dehydration to yield the final enol aldehyde product, which can exist as both Z- and E-isomers. researchgate.netlookchem.com

The formation of these enol aldehydes is significant as they are key intermediates in both the chemical degradation and the biological transformation of these corticosteroids. researchgate.net For instance, the enol aldehyde has been proposed as an intermediate in the metabolic pathway leading to 17-deoxy acid metabolites. lookchem.com Studies have shown that the reaction environment can influence the outcome; for example, the formation of the enol aldehyde is significantly favored in an aprotic solvent compared to a protic one under acidic conditions. nih.gov

Alkaline-Conditioned Variation of Mattox Rearrangement for 17,21-Diesters

While the classical Mattox rearrangement occurs under acidic conditions, a variation of this mechanism has been identified for 17,21-diesters of corticosteroids, which proceeds under alkaline conditions. nih.govresearchgate.netlookchem.com This pathway allows for the direct formation of enol aldehydes from the diester precursors. researchgate.net For example, betamethasone 17,21-dipropionate can be converted to betamethasone enol aldehyde under alkaline conditions, a transformation that does not occur with betamethasone itself or its monoesters under the same conditions. lookchem.com

The proposed mechanism for this alkaline variation differs from the acid-catalyzed pathway. researchgate.netlookchem.com It is believed to proceed through an enol or enolate intermediate, which then undergoes elimination. lookchem.com This alkaline-driven process is noteworthy because it provides an alternative synthetic route to the enol aldehyde scaffold, operating under fundamentally different pH conditions than the traditional Mattox rearrangement. A comparative study of enol aldehyde formation from corticosteroids like betamethasone and dexamethasone under both acidic and alkaline conditions revealed that while both methods yield the desired aldehydes, the ratio of the resulting E- and Z-isomers can differ. nih.gov

Autooxidation Mechanisms of Corticosteroids Leading to Aldehydes

Corticosteroids that possess a 20-keto-21-hydroxyl side chain, such as dexamethasone and betamethasone, are susceptible to autooxidation, particularly under strong alkaline conditions. researchgate.netkisti.re.kr This degradation pathway can lead to the formation of several products, including the corresponding 21-aldehyde. researchgate.net The proposed mechanism for this autooxidation involves the facile oxidation of an enolate intermediate by molecular oxygen. researchgate.net The enolate forms from the carbanion at the 21-position under basic conditions. researchgate.net Isotope labeling studies using 18O2 have supported this mechanism, demonstrating that molecular oxygen is the oxidant. researchgate.net The rate of this autooxidation is directly correlated with the concentration and strength of the base used in the reaction. researchgate.net This oxidative degradation pathway represents a potential route for aldehyde formation, distinct from the elimination-based Mattox rearrangements.

Deuterium (B1214612) Incorporation Strategies in Aldehyde Synthesis

The final step in synthesizing Dexamethasone-delta17,20 21-aldehyde-d3 is the specific incorporation of a deuterium atom at the C-1 position of the aldehyde group (the formyl position). This requires a selective hydrogen-deuterium exchange (HDE) or a deuterated formylation reaction.

N-Heterocyclic Carbene (NHC) Catalysis for C-1 Deuteration of Aldehydes

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for the direct C-1 deuteration of a wide range of aldehydes. nih.govnih.govresearchgate.net This method utilizes D₂O as an inexpensive and readily available deuterium source. rsc.org The catalytic cycle is initiated by the reaction of the NHC with the aldehyde to form a Breslow intermediate. nih.goveventact.com This key step activates the otherwise inert formyl C-H bond. nih.gov

The process is engineered to be a reversible hydrogen-deuterium exchange (HDE). nih.govresearchgate.net By using an excess of D₂O, the equilibrium can be driven towards the formation of the C-1 deuterated aldehyde. nih.gov This methodology is notable for its operational simplicity, cost-effectiveness, and broad substrate scope, which includes aromatic, aliphatic, and α,β-unsaturated aldehydes. nih.govnih.gov It allows for high levels of deuterium incorporation, often exceeding 95%. nih.gov

| Catalyst System | Substrate Type | Deuterium Source | Typical D-Incorporation (%) | Reference |

| NHC/Base | Aromatic Aldehydes | D₂O | >95% | nih.gov |

| NHC/Base | Aliphatic Aldehydes | D₂O | >95% | nih.gov |

| NHC/Base | α,β-Unsaturated Aldehydes | D₂O | >95% | nih.gov |

| NHC/Base | Complex Molecules (Late-stage) | D₂O | >95% | nih.gov |

Palladium-Catalyzed Deuterated Formylation Approaches

Transition-metal catalysis provides another robust strategy for synthesizing C-1 deuterated aldehydes. Palladium-catalyzed formylation reactions are particularly effective. nih.govacs.org One such approach involves the deuterated formylation of aryl sulfonium (B1226848) salts, which can be prepared from readily available arenes. nih.govacs.org

In this method, a cost-effective deuterium source like sodium deuterated formate (B1220265) (DCOONa) is used. nih.govacs.org The palladium catalyst facilitates the introduction of the deuterated formyl group (-CDO) with high selectivity and efficiency, achieving deuterium incorporation levels between 96% and 99%. nih.govacs.org This strategy is advantageous for its ability to perform late-stage C-H functionalization on complex bioactive molecules and natural product derivatives. nih.govacs.org The reaction proceeds under redox-neutral conditions, enhancing its functional group tolerance. acs.org

| Catalyst System | Precursor | Deuterium Source | Typical D-Incorporation (%) | Reference |

| Palladium/Ligand | Aryl Sulfonium Salts | DCOONa | 96-99% | acs.org |

| Palladium/cataCXium A | Aryl Bromides | CO/D₂ | (Mechanism Study) | nih.gov |

Iridium-Catalyzed Formyl-Selective Deuteration

A significant advancement in deuterium labeling is the development of iridium-catalyzed methods for the formyl-selective deuteration of aldehydes. This technique allows for the direct replacement of the hydrogen atom of an aldehyde group with a deuterium atom under mild conditions. The process typically utilizes a bespoke iridium-based catalyst that is engineered to favor the activation of the formyl C-H bond over other potential reaction sites, such as aromatic C-H bonds.

The reaction mechanism is predicated on the catalyst's ability to selectively engage with the aldehyde functional group. Computational studies have shown that this selectivity arises from kinetic control over competing pathways, including aromatic labeling and decarbonylation. For a substrate like a steroid aldehyde, this selectivity is paramount to avoid unwanted deuterium incorporation into the complex steroid backbone. The use of deuterium oxide (D₂O) or deuterium gas (D₂) as the deuterium source makes this a practical and atom-economical approach.

Table 1: Comparison of Catalytic Systems for Formyl Deuteration

| Catalyst System | Deuterium Source | Key Advantages | Potential Challenges |

|---|---|---|---|

| Iridium-NHC Complex | D₂ | High selectivity for formyl C-H activation, mild reaction conditions. | Catalyst sensitivity, potential for competing decarbonylation pathway. |

This methodology represents a powerful tool for the late-stage modification of complex aldehydes, enabling the efficient production of formyl-deuterated compounds.

Late-Stage Deuterium Labeling Techniques for Complex Steroid Structures

Late-stage deuterium labeling is an especially valuable strategy in medicinal chemistry and drug development. It involves introducing deuterium into a complex, fully-formed molecule, thereby eliminating the need to redesign a synthetic route from the ground up. For intricate structures like steroids, this approach is highly advantageous.

Hydrogen isotope exchange (HIE) is a primary method for late-stage labeling, where a C-H bond is directly exchanged for a C-D bond. This is often accomplished using transition-metal catalysts, such as those based on iridium, palladium, or iron. The primary challenge in applying these techniques to complex steroids is achieving high regioselectivity—ensuring that deuterium is incorporated only at the desired position without affecting the rest of the molecule.

Key considerations for late-stage labeling of steroids include:

Directing Groups: Functional groups already present on the steroid can be used to direct the metal catalyst to a specific C-H bond, enhancing regioselectivity.

Catalyst Selection: The choice of catalyst and ligands is critical to control the reaction's selectivity and efficiency. For instance, iridium catalysts have proven effective for deuterating positions alpha to alcohols or for formyl groups.

Reaction Conditions: Mild reaction conditions are necessary to preserve the integrity of the complex and often sensitive stereochemistry of the steroid core.

These techniques provide rapid access to isotopically labeled variants of existing molecules, facilitating pharmacological and metabolic research.

Multi-Step Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful planning and execution to ensure the precise incorporation of deuterium and the maintenance of the core steroid structure.

Design and Optimization of Synthetic Pathways

A plausible synthetic pathway begins with a readily available Dexamethasone derivative. The key transformations would involve the creation of the Δ¹⁷,²⁰ unsaturated aldehyde structure from the C-17 dihydroxyacetone side chain, followed by the selective deuteration of the newly formed aldehyde group.

Proposed Synthetic Scheme:

Starting Material: Dexamethasone or a suitable C-21 protected derivative.

Side-Chain Modification: The C-17 dihydroxyacetone side chain is chemically modified to form the enol-aldehyde structure. This could involve a series of steps including protection of other reactive hydroxyl groups, followed by an oxidative cleavage or rearrangement reaction to yield the desired Dexamethasone-delta17,20 21-aldehyde precursor.

Deuteration: The final and most critical step is the selective deuteration of the C-21 aldehyde. The iridium-catalyzed formyl-selective deuteration method is an ideal candidate for this transformation due to its high selectivity for the aldehyde C-H bond.

Purification: The final product, this compound, must be rigorously purified to remove any unreacted starting material or non-deuterated species.

Optimization of this pathway would involve screening different catalysts, solvents, and reaction times for the deuteration step to maximize deuterium incorporation while minimizing side reactions.

Purification and Isolation Methodologies for Isotope-Labeled Products

The purification of isotope-labeled steroids is a critical final step to ensure the quality and isotopic purity of the product. Given that deuteration reactions may not proceed to 100% completion, the final product is often a mixture of the desired deuterated compound, unreacted starting material, and potentially other byproducts.

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful techniques for separating these closely related compounds.

Table 2: Purification Techniques for Isotope-Labeled Steroids

| Technique | Principle | Application for Dexamethasone-d3 |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a mobile phase and a stationary phase. | Highly effective for separating the polar deuterated aldehyde from the non-deuterated precursor. Reversed-phase columns are commonly used. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by detection based on mass-to-charge ratio. | Can be used to assess the purity and confirm the mass (and thus deuterium incorporation) of the final product, though derivatization may be necessary to increase volatility. |

| Thin Layer Chromatography (TLC) | A qualitative and preparative separation technique. | Useful for monitoring reaction progress and for initial, small-scale purifications. |

The success of the purification is typically verified using mass spectrometry to confirm the expected mass increase due to deuterium incorporation and by Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the location and extent of deuteration.

Advanced Analytical Characterization and Quantification in Research

Spectroscopic Analysis of Deuterated Steroid Aldehydes

Spectroscopic methods are fundamental in elucidating the molecular structure of deuterated steroid aldehydes. These techniques provide detailed information on the molecular framework and the specific locations of deuterium (B1214612) atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of "Dexamethasone-delta17,20 21-aldehyde-d3". Both ¹H NMR and ¹³C NMR are utilized to map the carbon-hydrogen framework of the molecule. nih.gov The introduction of deuterium (³H or d) at specific positions leads to predictable changes in the NMR spectra.

In ¹H NMR, the absence of signals at the positions of deuteration provides direct evidence of successful labeling. For "this compound", the disappearance of the proton signals corresponding to the aldehyde group and other specified positions confirms the d3 labeling. Furthermore, the coupling patterns of neighboring protons are altered, providing additional confirmation of the deuterium locations. rsc.org

Table 1: Representative ¹H NMR Chemical Shift Data for Dexamethasone (B1670325) and Expected Changes for this compound

| Proton Position | Representative Chemical Shift (ppm) in Dexamethasone | Expected Observation for this compound |

|---|---|---|

| C21-H | ~9.7 (aldehyde proton) | Signal absent due to deuteration |

| C16-CH₃ | ~0.9 | Unchanged |

| C18-CH₃ | ~0.8 | Unchanged |

| C1-H | ~7.2 | Unchanged |

| C4-H | ~6.2 | Unchanged |

| C11-H | ~4.3 | Unchanged |

Note: This table is illustrative. Actual chemical shifts can vary based on solvent and experimental conditions.

Infrared (IR) spectroscopy provides valuable information about the functional groups present in "this compound". The IR spectrum of dexamethasone typically shows characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C). nist.gov For the aldehyde derivative, a distinct C=O stretching vibration for the aldehyde group would be expected. The substitution of hydrogen with deuterium, a heavier isotope, leads to a shift in the vibrational frequencies of the C-D bonds compared to C-H bonds. researchgate.netyoutube.com This isotopic shift can be observed in the IR spectrum, providing further evidence of deuteration. mdpi.comcdnsciencepub.com

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the molecule. Dexamethasone and its derivatives typically exhibit a maximum absorption (λmax) around 240 nm, which is characteristic of the α,β-unsaturated ketone chromophore in the A-ring of the steroid nucleus. sielc.comresearchgate.netnih.govdergipark.org.tr While deuteration itself does not significantly alter the UV-Vis spectrum, this technique is crucial for confirming the integrity of the chromophoric system and for quantitative measurements.

Table 2: Key Spectroscopic Data for Dexamethasone and its Derivatives

| Analytical Technique | Parameter | Typical Value/Observation for Dexamethasone | Expected Observation for this compound |

|---|---|---|---|

| UV-Vis Spectroscopy | λmax | ~240 nm | ~240 nm |

| IR Spectroscopy | Carbonyl (C=O) Stretch | ~1660 cm⁻¹ (ketone), ~1725 cm⁻¹ (side chain) | Additional aldehyde C=O stretch; C-D stretching vibrations observable |

| ¹H NMR Spectroscopy | Aldehyde Proton | N/A | Signal absent |

| ¹³C NMR Spectroscopy | Aldehyde Carbon | N/A | Upfield shift and triplet splitting |

Mass Spectrometric Applications for Isotope-Labeled Corticosteroids

Mass spectrometry (MS) is a cornerstone for the analysis of isotope-labeled compounds due to its high sensitivity and specificity. It allows for the precise determination of molecular weight and the elucidation of fragmentation patterns.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier technique for the detection and quantification of "this compound" at very low concentrations in complex matrices. mdpi.comnih.govnih.gov The liquid chromatography step separates the analyte from other components in the sample. nih.gov Subsequently, the mass spectrometer provides highly selective and sensitive detection. In tandem mass spectrometry (MS/MS), a specific precursor ion (the molecular ion of the deuterated compound) is selected and fragmented, and a characteristic product ion is monitored. researchgate.netresearchgate.net This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and enhances the signal-to-noise ratio, enabling trace-level analysis. mdpi.comfao.org

High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, which can be used to determine the elemental composition of "this compound" and its metabolites. nih.govresearchgate.net This is particularly useful for distinguishing between compounds with the same nominal mass but different elemental formulas.

Ion Mobility Mass Spectrometry (IM-MS) offers an additional dimension of separation based on the size, shape, and charge of the ions. fit.edunih.govclemson.edu This technique is especially valuable for separating isomeric compounds, which have the same mass and are often difficult to distinguish by mass spectrometry alone. researchgate.netnih.gov For "this compound", IM-MS could be employed to differentiate it from other deuterated dexamethasone isomers, ensuring analytical specificity.

One of the most critical applications of "this compound" is its use as an internal standard in quantitative bioanalytical assays. caymanchem.comirisotope.com An ideal internal standard should have physicochemical properties very similar to the analyte of interest but be distinguishable by the detector. nih.gov Deuterated compounds are excellent internal standards for mass spectrometric analysis because they co-elute with the non-deuterated analyte during chromatography and exhibit similar ionization efficiency in the mass spectrometer's ion source. nih.govlcms.cz However, due to the mass difference, they are easily distinguished by the mass analyzer. cerilliant.com

By adding a known amount of "this compound" to a sample, any variability in sample preparation, chromatography, or ionization can be corrected for by monitoring the ratio of the analyte signal to the internal standard signal. This isotope dilution mass spectrometry approach significantly improves the accuracy, precision, and robustness of quantitative methods.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Chromatographic Separation Techniques for Deuterated Corticosteroid Aldehydes

The accurate characterization and quantification of deuterated corticosteroid aldehydes, such as this compound, are crucial for their use as internal standards in metabolic studies, pharmacokinetic research, and doping control analysis. Chromatographic techniques form the cornerstone of this analytical process, providing the necessary separation from complex biological matrices and structurally similar compounds. The choice between liquid and gas chromatography hinges on the analyte's physicochemical properties, including polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are the predominant techniques for the analysis of corticosteroids and their deuterated analogues. These methods are well-suited for polar, non-volatile, and thermally labile molecules like this compound, which can be analyzed directly without the need for chemical derivatization.

UPLC, which utilizes smaller particle-size columns (typically under 2 µm), offers significant advantages over traditional HPLC, including higher resolution, greater sensitivity, and substantially shorter analysis times. dshs-koeln.de For instance, the transition from HPLC to UPLC in corticosteroid screening has been shown to reduce analysis times by a factor of five or more, enabling high-throughput analysis without compromising chromatographic separation. dshs-koeln.de This is particularly valuable for resolving critical isobaric pairs, such as the isomers betamethasone (B1666872) and dexamethasone. dshs-koeln.de

The separation is typically achieved using reversed-phase columns, such as C8 or C18 chemistries. lcms.cz Gradient elution with a mobile phase consisting of an aqueous component (like water with additives such as formic acid or ammonium (B1175870) fluoride) and an organic modifier (commonly acetonitrile (B52724) or methanol) is employed to effectively separate the analytes. lcms.czbiorxiv.org The use of isotopically labeled internal standards, such as this compound, is standard practice in quantitative LC-MS/MS methods to ensure accuracy and precision by correcting for variations during sample preparation and analysis. biorxiv.orgoup.com

Table 1: Example UPLC-MS/MS Parameters for Steroid Analysis

| Parameter | Condition |

|---|---|

| System | ACQUITY UPLC I-Class PLUS lcms.cz |

| Column | ACQUITY UPLC BEH C8, 1.7 µm, 2.1 x 50 mm lcms.cz |

| Mobile Phase A | Water with 0.1% Formic Acid biorxiv.org |

| Mobile Phase B | Methanol with 0.1% Formic Acid biorxiv.org |

| Flow Rate | 0.5 mL/min biorxiv.org |

| Injection Volume | 5-20 µL dshs-koeln.debiorxiv.org |

| Column Temperature | 35 °C biorxiv.org |

| Detector | Tandem Mass Spectrometer (e.g., Xevo TQ-XS, Quattro Micro) dshs-koeln.delcms.cz |

Gas Chromatography (GC) for Volatile Derivatives

While less common for direct analysis, Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), can be a powerful tool for the structural characterization of corticosteroids. However, the inherent characteristics of compounds like this compound—namely their low volatility and susceptibility to thermal degradation—preclude their direct analysis by GC. tue.nl

To overcome these challenges, a crucial derivatization step is required to convert the non-volatile steroid into a thermally stable and volatile analogue. tue.nlmdpi.com This process typically targets the hydroxyl and carbonyl functional groups. A common approach involves a two-step reaction:

Oximation: The carbonyl groups are converted to O-methyloxime (MO) derivatives. This is often achieved by reacting the analyte with methoxyamine hydrochloride in pyridine. tue.nlcapes.gov.br

Silylation: The hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers using a silylating agent like N,O-bis(trimethylsilyl)acetamide (BSA) or N-trimethylsilylimidazole (TSIM). mdpi.com The resulting MO-TMS derivatives are significantly more volatile and thermally stable, making them suitable for GC analysis. tue.nlcapes.gov.br

The derivatized sample is then injected into the GC-MS system, where it is separated on a capillary column (e.g., HP-1) before detection. mdpi.com This methodology has been successfully applied to identify metabolites of dexamethasone in biological samples. tue.nlnih.gov The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure complete conversion and prevent the formation of unwanted byproducts. mdpi.comcapes.gov.br

Table 2: Typical GC-MS Derivatization and Analysis Conditions for Dexamethasone

| Step | Parameter | Condition/Reagent |

|---|---|---|

| Derivatization | Oximation | 4% Methoxyamine HCl in Pyridine (3h at 90°C) tue.nl |

| Silylation Reagent | N-trimethylsilylimidazole (TSIM) mdpi.com | |

| GC System | Injector Temperature | 280 °C mdpi.com |

| Column | HP-1 (25 m x 0.2 mm x 0.11 µm) mdpi.com | |

| Carrier Gas | Helium mdpi.com | |

| Oven Program | Initial 200°C, ramp to 320°C mdpi.com | |

| MS System | Detector | Mass Spectrometer (e.g., Orbitrap, ECNI) mdpi.comnih.gov |

Research Applications of Dexamethasone Delta17,20 21 Aldehyde D3 in Biochemical and Chemical Systems

Elucidation of Dexamethasone (B1670325) Metabolic Pathways and Transformations

The study of how dexamethasone is processed and transformed within biological systems is crucial for understanding its therapeutic action and potential byproducts. Dexamethasone-delta17,20 21-aldehyde-d3 is instrumental in this field.

Dexamethasone-delta17,20 21-aldehyde has been identified as a key intermediate in both the degradation and metabolism of dexamethasone. lookchem.compharmaffiliates.com This enol aldehyde is formed from corticosteroids like dexamethasone, which possess a 1,3-dihydroxyacetone (B48652) side chain on their D-ring, through a process of dehydration. researchgate.netnih.gov

This transformation, known as the Mattox rearrangement, is a critical step in the biotransformation of the parent compound. lookchem.comresearchgate.net The formation of this aldehyde is not only a feature of chemical degradation but also a pivotal point in the metabolic cascade, leading to the formation of various other metabolites. lookchem.com Its identification as an intermediate is fundamental to mapping the complete metabolic fate of dexamethasone.

Stable isotope labeling is a powerful technique for tracing the metabolic fate of drugs without the use of radioactive materials. The subject compound, this compound, is a stable isotope-labeled internal standard used for research purposes. pharmaffiliates.com In metabolic studies, a deuterated compound like this is administered, and its journey through in vitro (e.g., liver microsomes) or in vivo systems is monitored, typically using mass spectrometry. bohrium.comnih.gov

The deuterium (B1214612) atoms ("-d3") act as a heavy tag, allowing researchers to distinguish the administered compound and its subsequent metabolites from the naturally occurring (endogenous) molecules within the biological system. This approach enables the precise tracking of dexamethasone's transformation into the aldehyde intermediate and its further conversion to downstream metabolites. mdpi.com This methodology provides unambiguous evidence for specific metabolic pathways and calculates the rates of formation and clearance of different metabolic products.

Below is an interactive table summarizing the application of stable isotopes in dexamethasone metabolic research:

| Research Area | Technique | Application of Labeled Compound | Outcome |

| Metabolite Identification | LC-MS | Tracing the fate of deuterated dexamethasone or its intermediates. | Unambiguous identification of novel and known metabolites. |

| Pathway Elucidation | Stable Isotope Labeling (SIL) | Differentiating drug-derived molecules from endogenous compounds. | Mapping the sequential steps of metabolic conversion. |

| Pharmacokinetic Analysis | Mass Spectrometry | Quantifying the concentration of the labeled drug and its metabolites over time. | Determining rates of absorption, distribution, metabolism, and excretion. |

Investigation of Corticosteroid Degradation Mechanisms and Stability

Understanding how corticosteroids break down is vital for pharmaceutical formulation, stability testing, and predicting their environmental fate. This compound is valuable for studying these degradation processes.

The formation of the enol aldehyde is a central event in the degradation of dexamethasone. nih.gov This occurs via the Mattox rearrangement, which involves an acid-catalyzed beta-elimination of water from the side chain. researchgate.netnih.gov However, research has also identified a variation of this mechanism that can occur under alkaline conditions, particularly for 17,21-diesters of corticosteroids. researchgate.net The formation of the aldehyde intermediate is a critical juncture that can lead to a variety of secondary degradation products. lookchem.com Therefore, studying this specific aldehyde allows researchers to understand the stability profile of the parent drug under different chemical stressors.

The degradation of dexamethasone and the formation of its aldehyde intermediate are significantly influenced by environmental factors.

pH and Solvents : The formation of the enol aldehyde is catalyzed by acidic conditions. researchgate.net Studies comparing different conditions have shown that the process is greatly favored in an aprotic (lacking a labile proton) solvent environment compared to a protic one. nih.gov Conversely, a variant pathway can occur under alkaline conditions. researchgate.net

Photodegradation : In aqueous environments, corticosteroids like dexamethasone undergo degradation when exposed to sunlight. Studies have shown that this photodegradation follows pseudo-first-order decay kinetics, with pathways including the oxidative cleavage of the side chain. nih.gov

Oxidation : Advanced oxidation processes (AOPs) in water can effectively degrade dexamethasone. The degradation mechanism involves hydroxylation, oxidation of the acetyl group, and the eventual rupture of the steroid rings. researchgate.netmdpi.com

Biodegradation : In settings such as wastewater treatment plants, corticosteroids are subject to biodegradation by activated sludge. The efficiency of removal and the degradation pathways can vary significantly depending on the specific structure of the corticosteroid. researchgate.net

The following interactive table outlines the impact of various environmental conditions on dexamethasone degradation:

| Condition | Effect on Dexamethasone | Key Transformation |

| Acidic pH | Promotes degradation | Mattox rearrangement to form enol aldehyde. researchgate.net |

| Alkaline pH | Promotes degradation (for esters) | Variation of Mattox rearrangement. researchgate.net |

| Sunlight (Aqueous) | Photodegradation | Oxidative cleavage of the side chain. nih.gov |

| Activated Sludge | Biodegradation | Enzymatic breakdown. researchgate.net |

| Aprotic Solvents | Favors aldehyde formation | Enhances acid-catalyzed degradation. nih.gov |

Mechanistic Probes in Enzymatic and Chemical Reactions

The unique chemical features of this compound, particularly its isotopic label, make it an excellent tool for probing the detailed mechanisms of chemical and enzymatic reactions.

The substitution of hydrogen with deuterium atoms allows researchers to study the kinetic isotope effect (KIE). portico.org The KIE is a change in the rate of a reaction when a hydrogen atom in the reactant is replaced by one of its heavier isotopes, such as deuterium. If the bond to this hydrogen (or deuterium) is broken during the rate-determining step of a reaction, the reaction will be significantly slower for the deuterated compound. portico.org

By using this compound in an enzymatic or chemical reaction and measuring the rate compared to its non-deuterated counterpart, scientists can determine if the C-H bond at the deuterated position is broken in the key step of the reaction mechanism. This information provides powerful insight into the transition state of the reaction. Such studies are critical for understanding enzyme mechanisms, like those involved in steroid metabolism or receptor binding interactions. sci-hub.senih.govacs.org Furthermore, labeled compounds like this are sometimes used to investigate enzyme inhibition, helping to clarify the interactions between a molecule and an enzyme's active site. pharmaffiliates.com

Application of Kinetic Isotope Effects (KIE) in Reaction Mechanism Studies

The use of deuterium-labeled compounds is a fundamental technique in the study of reaction mechanisms through the kinetic isotope effect (KIE). The KIE describes the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. In the case of this compound, the substitution of hydrogen with deuterium at the C-17 and C-20 positions can significantly alter the rate of reactions involving bond cleavage at these sites.

Deuteration can hinder the metabolism of dexamethasone and its derivatives. acs.org This is because the carbon-deuterium (C-D) bond is stronger and has a lower zero-point energy than the carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate if this bond cleavage is part of the rate-determining step. By comparing the reaction rates of the deuterated and non-deuterated (protio) analogues, researchers can gain insight into the transition state of the reaction and confirm the specific steps of a metabolic pathway. researchgate.net For instance, if an enzymatic process involves the abstraction of a hydrogen atom from the C-20 position, the use of this compound would result in a measurably slower reaction, confirming this mechanistic step.

Studies of Enzyme-Substrate Interactions (e.g., 20beta-Hydroxysteroid Oxidoreductase)

This compound is a valuable substrate for studying the kinetics and binding characteristics of enzymes involved in steroid metabolism. One such enzyme is 20beta-Hydroxysteroid dehydrogenase (EC 1.1.1.53) from Streptomyces hydrogenans, which reduces corticosteroid-21-aldehydes at the C-20 position. nih.gov

Research on the non-deuterated corticosteroid-21-aldehydes has shown they have significantly larger maximum velocities (16- to 40-fold higher) compared to the corticosteroids from which they are derived. nih.gov This indicates that the aldehyde form is a more reactive substrate for this particular enzyme.

Key Kinetic Parameters for 20beta-Hydroxysteroid Dehydrogenase Activity

| Substrate | Michaelis Constant (K_m) | Relative Maximum Velocity (V_max) |

|---|---|---|

| Cortisol | 140 µM | 1x |

| Cortisol-21-aldehyde | ~700-1120 µM | 16-40x |

| NADH | 29 µM | N/A |

This table is illustrative of the kinetic differences observed between a corticosteroid and its 21-aldehyde derivative with the enzyme 20beta-Hydroxysteroid dehydrogenase, based on findings from related compounds. nih.gov

By using the deuterated analog, this compound, researchers can perform advanced studies:

Elucidating Rate-Determining Steps: As discussed with KIE, comparing the reduction rate of the d3-aldehyde with its non-deuterated counterpart can determine if the hydride transfer to C-20 is the rate-limiting step in the enzymatic reaction. nih.gov

Binding Assays: The intrinsic fluorescence of 20beta-hydroxysteroid dehydrogenase is quenched by its substrates. nih.gov The deuterated compound can be used in competitive binding assays or as a mass-shifted tracer in mass spectrometry-based binding studies to precisely determine enzyme-steroid dissociation constants without interference from the native compound. nih.gov

Development of Reference Standards for Analytical Research

One of the most critical applications of this compound is its use as an internal reference standard for analytical research. acs.org In quantitative analysis, particularly in chromatography coupled with mass spectrometry (e.g., LC-MS), internal standards are essential for achieving accurate and reliable results. nih.govresearchgate.net

A deuterated standard is considered the gold standard for mass spectrometry-based quantification. Because this compound is chemically identical to its non-labeled counterpart, it co-elutes during chromatography and exhibits similar ionization efficiency in the mass spectrometer. researchgate.net However, its increased mass (due to the three deuterium atoms) allows it to be distinguished from the non-labeled analyte by the mass spectrometer.

This allows the deuterated standard to compensate for variations in sample preparation, injection volume, and matrix effects, thereby improving the precision and accuracy of the quantification of the target analyte, Dexamethasone-delta17,20 21-aldehyde. acs.org The compound is commercially available from various suppliers specifically for this purpose. lgcstandards.compharmaffiliates.comsynzeal.combiosynth.com

Chemical and Physical Properties

| Property | Value | Source(s) |

|---|---|---|

| Chemical Name | (11ß,16a)-9-Fluoro-11,20-dihydroxy-16-methyl-3-oxopregna-1,4,17(20)-trien-21-al-d3 | lgcstandards.com |

| Molecular Formula | C₂₂D₃H₂₄FO₄ | lgcstandards.compharmaffiliates.com |

| Molecular Weight | 377.46 g/mol | lgcstandards.compharmaffiliates.com |

| Unlabeled CAS Number | 6762-51-2 | lgcstandards.combiosynth.comlgcstandards.com |

Future Research Perspectives on Deuterated Corticosteroid Aldehydes

Exploration of Novel Deuteration Methodologies for Complex Steroid Structures

The synthesis of site-specifically deuterated complex molecules like Dexamethasone-delta17,20 21-aldehyde-d3 presents considerable challenges. Future research will likely focus on developing more efficient, selective, and scalable deuteration methods.

Recent advancements have moved beyond traditional acid- or base-catalyzed exchange reactions, which can lack selectivity and may not be suitable for complex molecules. nih.govresearchgate.net Emerging strategies that hold promise for the synthesis of deuterated corticosteroids include:

Catalytic Hydrogenation and Deuteration: Homogeneous and heterogeneous catalysis offers a powerful tool for the selective introduction of deuterium (B1214612). nih.govlibretexts.org Future work could explore novel catalysts that can operate under mild conditions and provide high stereoselectivity, which is crucial for maintaining the biological activity of steroids.

Ultrasound-Assisted Microcontinuous Processes: This innovative approach has shown success in the selective deuteration of steroid hormones, offering high deuterium incorporation under mild conditions. nih.gov Further development of this technology could enable the efficient and scalable synthesis of specifically labeled compounds like this compound.

Enzymatic Deuteration: Biocatalytic methods provide unparalleled selectivity. Research into enzymes that can catalyze hydrogen-deuterium exchange at specific positions on the steroid scaffold could offer a green and highly precise route to desired deuterated analogues. nih.govwisc.edu

Photoredox Catalysis: This method has been successfully applied to the deuteration of various pharmaceutical compounds and could be adapted for the specific labeling of corticosteroids. princeton.edu

Table 1: Comparison of Deuteration Methodologies for Steroids

| Methodology | Advantages | Challenges | Future Directions |

| Traditional Acid/Base Catalysis | Simple reagents | Low selectivity, harsh conditions | Limited application for complex steroids |

| Catalytic Deuteration | High efficiency, potential for selectivity | Catalyst cost and removal | Development of novel, highly selective catalysts |

| Ultrasound-Assisted Flow | Mild conditions, high incorporation, scalable | Specialized equipment | Optimization for a wider range of steroid structures |

| Enzymatic Deuteration | High site- and stereoselectivity, green | Enzyme availability and stability | Discovery and engineering of novel enzymes |

| Photoredox Catalysis | Mild conditions, high functional group tolerance | Requires specific photocatalysts | Adaptation to complex steroid scaffolds |

Advanced Spectroscopic and Mass Spectrometric Approaches for Enhanced Characterization

The precise characterization of deuterated compounds is paramount to their effective use in research. Future advancements in analytical techniques will be crucial for confirming the exact location and extent of deuterium incorporation in molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of steroids. nih.govresearchgate.netnih.govresearchgate.net Future research will likely leverage advanced NMR techniques, such as 2D and 3D correlation experiments, to unambiguously assign the positions of deuterium atoms.

The development of "pure shift" NMR methods can help to resolve complex, overlapping proton signals in the steroid backbone, providing clearer insights into the deuteration pattern. rsc.org

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) is indispensable for determining the isotopic enrichment of deuterated compounds. sciex.com Techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are routinely used. nih.gov

Tandem mass spectrometry (MS/MS) provides valuable structural information by analyzing the fragmentation patterns of the deuterated molecule. sciex.com Future studies will likely employ advanced MS/MS techniques, such as electron-activated dissociation (EAD), to gain even more detailed structural insights that are not achievable with conventional collision-induced dissociation (CID). sciex.com

The potential for hydrogen/deuterium exchange within the mass spectrometer is a known challenge that requires careful method development and validation.

Table 2: Advanced Analytical Techniques for Characterizing Deuterated Steroids

| Technique | Information Provided | Future Trends |

| High-Resolution NMR | Precise location of deuterium atoms, stereochemistry | "Pure shift" techniques, higher field magnets |

| Tandem Mass Spectrometry (MS/MS) | Isotopic enrichment, fragmentation patterns for structural confirmation | Advanced fragmentation methods (e.g., EAD) |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile deuterated compounds | Improved derivatization methods for enhanced sensitivity |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation and quantification of non-volatile deuterated compounds | Enhanced chromatographic separation for isomers |

Expanding the Scope of Metabolic and Degradation Pathway Elucidation

Dexamethasone (B1670325) undergoes complex metabolism and degradation, with enol aldehydes being key intermediates. nih.govresearchgate.net The formation of these aldehydes can occur through processes like the Mattox rearrangement under acidic conditions. nih.govresearchgate.net Deuterated analogs like this compound are invaluable tools for tracing these pathways.

Tracing Metabolic Fates: By administering the deuterated compound, researchers can use mass spectrometry to track the appearance of deuterated metabolites in biological samples, providing a clear picture of the metabolic cascade. mdpi.com

Investigating Degradation Pathways: The stability of corticosteroids is a critical aspect of pharmaceutical formulation. Deuterated standards can be used to study the degradation of dexamethasone to its aldehyde and subsequent products under various conditions. nih.govresearchgate.netmdpi.com

Kinetic Isotope Effect: The presence of deuterium can sometimes alter the rate of metabolic reactions (the kinetic isotope effect). Studying these effects can provide insights into the mechanisms of the enzymes involved in corticosteroid metabolism.

Future research will likely involve sophisticated LC-MS/MS methods to identify and quantify a wider range of metabolites and degradation products of this compound in various biological matrices.

Application in High-Throughput Screening and Omics Technologies (e.g., Metabolomics)

The use of deuterated internal standards is a well-established practice for improving the accuracy and precision of quantitative analyses, particularly in high-throughput screening (HTS) and omics studies. clearsynth.com

High-Throughput Screening (HTS): In HTS assays designed to identify modulators of corticosteroid metabolism or signaling, this compound can serve as a robust internal standard to normalize for variations in sample preparation and instrument response.

Metabolomics: In metabolomics studies investigating the global metabolic effects of dexamethasone, the deuterated aldehyde can be used as an internal standard for the accurate quantification of its unlabeled counterpart and related metabolites. mdpi.comsigmaaldrich.comfrontiersin.orgnih.govbham.ac.uk This is crucial for obtaining reliable data on pathway perturbations induced by the drug. mdpi.comfrontiersin.orgnih.gov The use of chemical isotope labeling LC-MS has proven effective in studying the metabolomic effects of dexamethasone. mdpi.comnih.gov

The increasing integration of automated sample preparation with advanced LC-MS platforms will further enhance the utility of deuterated standards like this compound in large-scale screening and metabolomics research.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing Dexamethasone-delta17,20 21-aldehyde-d3 with isotopic purity?

- Methodological Answer : Synthesis requires precise deuterium incorporation at the aldehyde-d3 position. Use NMR (e.g., , ) to confirm isotopic labeling and monitor side reactions like deuterium exchange. Chromatographic purification (HPLC with C18 columns) ensures removal of non-deuterated byproducts. Validate purity via mass spectrometry (HRMS) to confirm molecular ion peaks at m/z 437.22 (M+H) .

- Safety Note : Follow OSHA HCS guidelines for handling deuterated solvents (e.g., DO), including PPE (gloves, goggles) and ventilation to mitigate inhalation risks .

Q. How do structural modifications (delta17,20 and aldehyde-d3) affect the compound’s glucocorticoid receptor binding affinity?

- Experimental Design : Perform competitive binding assays using radiolabeled dexamethasone (e.g., -dexamethasone) and HEK293 cells expressing human glucocorticoid receptors. Compare IC values between the deuterated analog and parent compound. Use Scatchard analysis to quantify binding constants, accounting for isotopic effects on hydrogen bonding .

Q. What analytical techniques are essential for characterizing degradation products of this compound under stressed conditions?

- Protocol : Subject the compound to accelerated degradation (heat, light, pH extremes). Analyze via LC-MS/MS with a Q-TOF detector to identify oxidation products (e.g., carboxylic acid derivatives) and confirm deuterium retention. Use stability-indicating assays (ICH Q1A guidelines) to validate method specificity .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data between in vitro and in vivo models for this deuterated analog?

- Data Analysis Strategy :

- Step 1 : Cross-validate in vitro metabolic stability (e.g., liver microsomes) with in vivo plasma half-life studies in rodents.

- Step 2 : Apply compartmental modeling (e.g., NONMEM) to reconcile discrepancies, adjusting for tissue-specific deuterium isotope effects.

- Step 3 : Use LC-MS to quantify deuterium loss in metabolites, correlating with reduced efficacy .

Q. What statistical approaches are recommended for analyzing dose-response relationships in anti-inflammatory studies involving this compound?

- Methodology :

- Nonlinear Regression : Fit data to a sigmoidal Emax model (GraphPad Prism) to derive EC and Hill coefficients.

- ANOVA with Tukey’s post-hoc test : Compare efficacy across doses in LPS-induced cytokine suppression assays (e.g., IL-6, TNF-α).

- Power Analysis : Ensure sample sizes ≥6 per group (α=0.05, β=0.2) to detect ≥30% effect size .

Q. How do isotopic labeling patterns influence the interpretation of mass spectrometry imaging (MSI) data in tissue distribution studies?

- Technical Considerations :

- Isotopic Interference : Avoid overlap with endogenous lipids (e.g., m/z 437–440 range). Use high-resolution MS (Orbitrap) to distinguish deuterated peaks.

- Quantitation : Normalize signal intensity to internal standards (e.g., deuterated internal analogs) to correct for ion suppression .

Data Presentation and Reproducibility

Q. What criteria should be prioritized when publishing contradictory results in metabolic pathway studies?

- Guidelines :

- Transparency : Disclose batch-specific deuterium enrichment levels (e.g., 98% vs. 95%) that may alter enzyme kinetics.

- Replication : Include raw data (e.g., enzyme activity curves) in supplementary materials to enable independent verification.

- Contextualization : Discuss species-specific CYP450 isoform expression impacting metabolite profiles .

Q. How should researchers address variability in deuterium retention across biological replicates?

- Quality Control Measures :

- Pre-Analysis : Standardize storage conditions (-80°C, argon atmosphere) to minimize deuterium exchange.

- Post-Analysis : Use ANOVA to partition variance (biological vs. technical) and report %RSD for isotopic purity across replicates .

Tables for Quick Reference

| Parameter | Recommended Method | Key Consideration |

|---|---|---|

| Isotopic Purity | HRMS (Q-TOF) | Monitor m/z 437.22 ± 0.001 |

| Receptor Binding Affinity | Radioligand Assay | Correct for nonspecific binding (5% BSA) |

| Metabolic Stability | Liver Microsomes + LC-MS/MS | Include NADPH regeneration system |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.